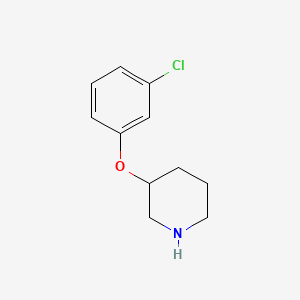

3-(3-Chlorophenoxy)piperidine

Description

Contextualization within Piperidine (B6355638) Chemistry and Heterocyclic Scaffolds

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are of central importance to medicinal chemistry. exlibrisgroup.com A significant percentage of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) feature these scaffolds in their structures. exlibrisgroup.comarizona.edu Among the most prevalent and vital of these is the piperidine ring, a six-membered heterocycle with five carbon atoms and one nitrogen atom. Current time information in Bangalore, IN.nih.gov

The piperidine scaffold is a cornerstone in drug discovery and development, present in numerous commercially available drugs. lifechemicals.com Its prevalence is due to several advantageous features:

Structural Versatility: The piperidine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's properties.

Three-Dimensionality: As a saturated heterocycle, it possesses a distinct three-dimensional '3D shape', which can facilitate complex and specific interactions with biological targets like proteins, an advantage not always offered by flat aromatic rings. lifechemicals.com

Chirality: The introduction of substituents can create chiral centers, which is crucial as the stereochemistry of a drug molecule can significantly influence its efficacy, selectivity, and pharmacokinetic profile. thieme-connect.comthieme-connect.com

Favorable Physicochemical Properties: The piperidine ring itself has both hydrophilic (due to the nitrogen atom) and lipophilic (due to the carbon backbone) characteristics, which can be modulated to improve a drug candidate's properties. thieme-connect.com

This combination of features has led to piperidine-based compounds being developed for a wide array of therapeutic applications, including as central nervous system (CNS) modulators, antihistamines, analgesics, and anti-cancer drugs. exlibrisgroup.comarizona.edu The synthesis of substituted piperidines is a major focus in organic chemistry, with primary methods including the hydrogenation of pyridine (B92270) precursors and various cyclization strategies. nih.gov

Significance of Phenoxy-Substituted Piperidines in Contemporary Medicinal Chemistry Research

Research into phenoxy-substituted piperidines has explored their potential across various therapeutic areas. For instance, derivatives such as 4-(phenoxymethyl)piperidines have been synthesized and evaluated for their potential as antidepressants, with some compounds showing an ability to influence crucial neurotransmitter systems like serotonin (B10506) and norepinephrine. The introduction of halogen atoms, such as the chlorine in 3-(3-chlorophenoxy)piperidine, is a common strategy in medicinal chemistry to modulate a compound's binding affinity, selectivity, and metabolic profile. acs.org

Furthermore, halogenated phenoxymethyl (B101242) piperidines have been investigated as potential ligands for sigma (σ) receptors, which are implicated in various neurological and psychiatric conditions. acs.org Studies have shown that modifying substituents on both the piperidine nitrogen and the phenoxy ring can systematically alter the compound's affinity and selectivity for different receptor subtypes. acs.org This highlights the importance of the phenoxy-piperidine scaffold as a tunable platform for developing targeted therapeutic agents and research probes.

The specific compound, this compound, serves as a representative example of this class of molecules, embodying the core structural features that make them a continuing subject of academic and industrial research.

Chemical Compound Information

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSVPHFHSAJMEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10639946 | |

| Record name | 3-(3-Chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-32-5 | |

| Record name | 3-(3-Chlorophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Chlorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10639946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Enantioselective Synthesis of 3-(3-Chlorophenoxy)piperidine and Chiral Analogues

The biological activity of piperidine-containing molecules is often dependent on their stereochemistry. google.com Consequently, methods for the enantioselective synthesis of chiral 3-substituted piperidines, including this compound, are of paramount importance. A common strategy involves the synthesis of an enantiopure precursor, typically a chiral 3-hydroxypiperidine (B146073) derivative, which is then coupled with the desired phenol.

One of the most effective methods for generating enantiopure 3-hydroxypiperidine intermediates is through the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or whole-cell systems like Baker's yeast, offers high enantioselectivity under mild conditions. derpharmachemica.commdpi.com These enzymatic systems can produce (S)-N-Boc-3-hydroxypiperidine, a key building block for many pharmaceutical agents. derpharmachemica.commdpi.com

For instance, screening of various ketoreductases has identified enzymes capable of complete conversion of N-Boc-3-piperidone with excellent chiral purity (>99%). derpharmachemica.com The coexpression of a ketoreductase with a cofactor regeneration enzyme, such as glucose dehydrogenase (GDH), in a host like E. coli can further enhance catalytic efficiency and yield a robust system for large-scale synthesis. mdpi.com

| Catalyst System | Substrate | Product | Conversion (%) | Optical Purity (%) | Reference |

| Ketoreductase (KRED 110) | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | >99 | 100 | derpharmachemica.com |

| Co-expressed KRED/GDH | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99 | >99 | mdpi.com |

| Baker's Yeast | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | - | High | derpharmachemica.com |

More recently, transition metal-catalyzed reactions have provided a powerful alternative for accessing chiral piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize 3-substituted tetrahydropyridines from arylboronic acids and a dihydropyridine (B1217469) derivative. nih.govorganic-chemistry.org This method demonstrates broad functional group tolerance and provides products with high enantioselectivity, which can then be reduced to the corresponding enantioenriched 3-arylpiperidines. nih.govresearchgate.net This approach represents a modular and efficient route to a wide array of chiral 3-piperidine analogues. nih.gov

Novel Synthetic Routes for Piperidine (B6355638) Ring Functionalization and Derivatization

Beyond the synthesis of a specific target, the ability to functionalize and derivatize the piperidine scaffold is crucial for creating molecular diversity. Modern synthetic chemistry offers several innovative strategies for the selective modification of the piperidine ring.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the site-selective functionalization of piperidines. nih.gov By employing donor/acceptor carbenes, this method allows for the introduction of new substituents at specific positions on the ring. The regioselectivity of the functionalization (i.e., at the C2, C3, or C4 position) can be controlled by the choice of the nitrogen protecting group and the specific rhodium catalyst used. nih.gov For instance, N-Boc-piperidine can be directed to yield 2-substituted analogues, while other protecting groups can steer the reaction toward the 4-position. 3-substituted analogues can be prepared indirectly through the regioselective ring-opening of cyclopropane (B1198618) intermediates. nih.gov

Another versatile method for constructing functionalized piperidine systems is the Dieckmann cyclisation. This reaction has been used for the regioselective synthesis of substituted piperidine-2,4-diones. core.ac.uk This approach is flexible, allowing for various substitution patterns and can be performed without an N-protecting group. Furthermore, by using a chiral auxiliary, this cyclization can be rendered enantioselective, providing access to chiral piperidine-2,4-diones that serve as valuable intermediates for further derivatization. core.ac.uk

| Method | Description | Key Features | Reference |

| Rh-Catalyzed C-H Insertion | Site-selective functionalization using carbenes. | Regioselectivity controlled by N-protecting group and catalyst. | nih.gov |

| Dieckmann Cyclisation | Regioselective synthesis of piperidine-2,4-diones. | Tolerates various substituents; can be made enantioselective. | core.ac.uk |

| Three-Component Mannich Reaction | Stereoselective construction of multi-substituted piperidines. | Inspired by biosynthesis; builds complex chiral intermediates. | rsc.org |

Precursor Chemistry and Intermediate Derivatization in the Synthesis of this compound

The most common precursor is N-Boc-3-hydroxypiperidine, which can be prepared by various methods. One route involves the high-pressure hydrogenation of 3-hydroxypyridine (B118123) using noble metal catalysts, followed by protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. google.com An alternative approach involves the cyclization of acyclic precursors like 5-halogeno-2-hydroxypentylamine hydrohalide. google.com

The crucial step in forming the aryloxy bond is the coupling of the N-protected 3-hydroxypiperidine with 3-chlorophenol. A widely used and effective method for this transformation is the Mitsunobu reaction. This reaction utilizes a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic substitution by the phenol. This reaction generally proceeds with inversion of configuration at the alcohol's stereocenter, a critical consideration when starting with a chiral 3-hydroxypiperidine.

Following the coupling reaction, the N-Boc protecting group can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane, to yield the final this compound product. chemicalbook.com

| Reaction Step | Reagents & Conditions | Purpose | Reference |

| N-Protection | (Boc)₂O, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Protects the piperidine nitrogen to prevent side reactions. | google.com |

| Mitsunobu Coupling | 3-Chlorophenol, PPh₃, DEAD/DIAD, Solvent (e.g., THF) | Forms the C-O ether linkage between the piperidine and phenyl rings. | chemicalbook.com |

| N-Deprotection | Trifluoroacetic Acid (TFA), Solvent (e.g., CH₂Cl₂) | Removes the Boc protecting group to yield the final secondary amine. | chemicalbook.com |

Advanced Synthetic Strategies for Complex Piperidine-Containing Scaffolds

The development of advanced synthetic strategies enables the construction of highly complex and polyfunctional molecules built around a piperidine core. These methods often involve multi-component reactions or novel catalytic cyclizations to build the ring system with high levels of control.

Gold-catalyzed cyclization presents a modern approach for synthesizing substituted piperidines. For example, the cyclization of N-homopropargyl amides can generate cyclic imidates, which can be chemoselectively reduced and undergo a spontaneous rearrangement to furnish piperidin-4-ones. nih.gov This sequence is highly modular, allowing for the assembly of diverse piperidine structures from readily available starting materials. nih.gov

Inspired by the biosynthesis of piperidine alkaloids, a three-component vinylogous Mannich-type reaction has been developed to create multi-substituted chiral piperidines. rsc.org This strategy utilizes a functionalized dienolate which reacts with an aldehyde and an amine to generate chiral 2,3-dihydropyridinone intermediates. These intermediates are versatile building blocks, analogous to the biosynthetic intermediate Δ¹-piperideine, and can be transformed into a variety of complex piperidine-containing natural products. rsc.org

Palladium-catalyzed cyclization reactions also offer efficient routes to complex piperidine derivatives. One such strategy involves an azide (B81097) reductive cyclization, which can be performed in a one-pot fashion to construct bicyclic or functionalized piperidine systems, providing access to unique structural analogues. nih.gov These advanced methods highlight the continuing evolution of synthetic chemistry in providing access to novel and structurally diverse piperidine-containing scaffolds for various applications.

Structure Activity Relationship Sar Studies of 3 3 Chlorophenoxy Piperidine and Its Derivatives

Elucidation of Pharmacophoric Elements within the 3-(3-Chlorophenoxy)piperidine Core

The fundamental structure of this compound comprises three key pharmacophoric elements that are essential for its interaction with monoamine transporters: a basic nitrogen atom within the piperidine (B6355638) ring, an ether linkage, and a substituted aromatic ring.

The protonatable piperidine nitrogen is a critical feature, as it is believed to engage in an ionic interaction with a conserved aspartate residue in the binding site of monoamine transporters. This interaction is a hallmark for the binding of most monoamine reuptake inhibitors. The basicity of this nitrogen can be modulated by N-substitution, which in turn influences binding affinity and selectivity.

The central ether oxygen atom is another crucial element. It is thought to act as a hydrogen bond acceptor, interacting with specific residues within the transporter proteins. The geometry and electrostatic potential of this region are vital for orienting the molecule correctly within the binding pocket.

The 3-chlorophenoxy moiety serves as a key recognition element, engaging in hydrophobic and van der Waals interactions with aromatic residues in the transporter binding site. The position and nature of the substituent on this phenyl ring are determinants of both potency and selectivity across the different monoamine transporters. The chlorine atom at the meta-position, as in the parent compound, has been found to be particularly favorable for high affinity at SERT.

Impact of Substituent Modifications on Biological Activity and Selectivity Profiles

Systematic modifications of the this compound scaffold have been undertaken to explore the SAR and to optimize the affinity and selectivity for SERT, NET, and DAT. These studies have revealed that even minor structural changes can lead to significant alterations in the pharmacological profile.

Modifications of the Phenoxy Ring: The substitution pattern on the phenoxy ring plays a pivotal role in determining the affinity and selectivity of these compounds. For instance, while a 3-chloro substituent is often associated with potent SERT inhibition, moving the chlorine to the 4-position can alter the selectivity profile. The introduction of other substituents, such as methyl or methoxy (B1213986) groups, at various positions on the phenyl ring has been shown to modulate the interaction with the transporters. The electronic nature and steric bulk of these substituents influence the binding affinity.

| Compound | R1 | R2 | R3 | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |

| 1 | H | Cl | H | 1.5 | 25 | 150 |

| 2 | Cl | H | H | 10.2 | 80 | 350 |

| 3 | H | H | Cl | 5.8 | 45 | 200 |

| 4 | H | OCH₃ | H | 8.1 | 60 | 450 |

| 5 | H | CH₃ | H | 6.5 | 55 | 300 |

N-Substitutions on the Piperidine Ring: Modification of the piperidine nitrogen has a profound impact on the biological activity. N-methylation generally maintains or slightly enhances affinity for SERT. However, the introduction of larger alkyl or arylalkyl groups can dramatically shift the selectivity profile. For example, the addition of a bulky substituent can decrease SERT affinity while increasing affinity for DAT or NET. This suggests that the region around the nitrogen atom interacts with a part of the binding pocket that differs among the three transporters.

| Compound | N-Substituent | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |

| 6 (Parent) | H | 1.5 | 25 | 150 |

| 7 | CH₃ | 1.2 | 20 | 130 |

| 8 | C₂H₅ | 4.5 | 35 | 180 |

| 9 | Benzyl | 15.0 | 90 | 500 |

Stereochemical Influence on Ligand-Target Interactions and Functional Responses

The this compound molecule possesses a chiral center at the C3 position of the piperidine ring. The spatial arrangement of the phenoxy group at this stereocenter has a significant impact on the interaction with the monoamine transporters, demonstrating that these transporters exhibit stereoselectivity in ligand binding.

Resolution of the racemic mixture of this compound and its derivatives has consistently shown that one enantiomer is significantly more potent than the other. For SERT, the (S)-enantiomer typically displays higher affinity compared to the (R)-enantiomer. This stereochemical preference indicates a specific and well-defined orientation of the ligand within the binding site is required for optimal interaction. The differential activity between enantiomers underscores the three-dimensional nature of the binding pocket and the importance of precise complementary interactions between the ligand and the transporter protein.

The functional response of the transporters can also be stereochemically dependent. The more potent enantiomer for binding is generally also the more potent inhibitor of neurotransmitter reuptake. This highlights the direct relationship between the affinity of the ligand for the transporter and its ability to block the transporter's function.

| Compound | Stereochemistry | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |

| (±)-1 | Racemic | 1.5 | 25 | 150 |

| (S)-1 | S-enantiomer | 0.8 | 15 | 100 |

| (R)-1 | R-enantiomer | 12.5 | 150 | 800 |

Mechanistic Investigations of Biological Activity

Receptor Binding and Modulation Studies

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3R are of interest for their potential to treat neurological and cognitive disorders. While direct binding data for 3-(3-Chlorophenoxy)piperidine at the H3R is not extensively documented in publicly available literature, structure-activity relationship (SAR) studies of related piperidine (B6355638) derivatives provide valuable insights.

For instance, the compound 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine (BF2.649), a nonimidazole inverse agonist at the human H3 receptor, demonstrates high affinity with a Ki value of 0.16 nM. nih.gov This compound shares the piperidine and chlorophenyl moieties with this compound, suggesting that this structural combination is favorable for H3R binding. Research on benzophenone derivatives linked to a piperidine moiety also highlights the importance of the piperidine ring for H3R affinity. mdpi.com A series of these compounds showed Ki values ranging from 8 nM to 371 nM, with the piperidine-containing derivatives generally exhibiting high potency. mdpi.com The "piperidine propyloxyphenyl element" has been identified as a key component for interaction with the H3R. nih.gov These findings collectively suggest that this compound likely possesses affinity for the histamine H3 receptor, although its specific binding profile and functional activity (antagonist, agonist, or inverse agonist) would require direct experimental validation.

Table 1: Histamine H3 Receptor Affinity of a Structurally Related Compound

| Compound | Receptor | Ki (nM) | Functional Activity |

|---|---|---|---|

| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine | Human H3 | 0.16 | Inverse Agonist/Antagonist nih.gov |

Sigma receptors, including the σ1 and σ2 subtypes, are intracellular chaperones involved in a variety of cellular functions and are implicated in several neurological and psychiatric disorders. The phenoxyalkylpiperidine scaffold is a well-established chemotype for high-affinity σ1 receptor ligands. uniba.itresearchgate.netnih.gov

Studies on a series of phenoxyalkylpiperidines have demonstrated that these compounds can exhibit subnanomolar affinity for the σ1 receptor. uniba.itresearchgate.netnih.gov Specifically, derivatives with a p-chlorophenoxy moiety have shown high affinity. For example, 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine displayed a Ki of 0.34 nM for the σ1 receptor. nih.gov The position of the chloro substituent on the phenoxy ring can influence affinity, and while the meta-position of this compound is different, the general structural motif is conducive to σ1 receptor binding. The phenoxy group is considered a crucial element for the hydrophobic interactions necessary for high-affinity σ1 receptor binding. researchgate.net

Regarding the σ2 receptor, phenoxyalkylpiperidines generally exhibit lower affinity compared to the σ1 subtype, making them selective σ1 receptor ligands. uniba.it However, structural modifications can alter this selectivity. For instance, some piperidine derivatives have been shown to bind with high affinity to σ2 receptors. scielo.br The introduction of a 3-chloro substituent on an aryl ring in certain chemical series has been shown to have little effect on σ2 affinity. scielo.br

The functional activity of these compounds at the σ1 receptor is often agonistic, leading to potent anti-amnesic effects in preclinical models. uniba.itresearchgate.netnih.gov The interaction with specific amino acid residues, such as T181, within the receptor appears to contribute significantly to the σ1 receptor agonist activity. uniba.it

Table 2: Sigma Receptor Affinities of Structurally Related Phenoxyalkylpiperidines

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |

|---|---|---|

| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | 0.34 nih.gov | 52.3 uniba.it |

| cis-1-[3-(4-Chlorophenoxy)propyl]-2,6-dimethylpiperidine | 4.43 uniba.it | 17.2 uniba.it |

The kappa opioid receptor (KOR) is a member of the opioid receptor family and is involved in pain perception, mood, and addiction. While direct studies on this compound are lacking, research on related structures provides some context. The development of selective KOR antagonists has been an area of significant interest.

Transient Receptor Potential (TRP) channels are a group of ion channels involved in the sensation of temperature, pain, and other stimuli.

TRPA1: The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is another important target for pain and inflammation. A class of piperidine carboxamides has been identified as potent, noncovalent agonists of human TRPA1. nih.govnih.gov These compounds bind to a hydrophobic site at the interface of the pore helix and transmembrane segments. nih.gov This indicates that the piperidine scaffold can interact with the TRPA1 channel. The presence of a phenoxy group in this compound adds another dimension to its potential interaction, but its specific modulatory effect (agonist or antagonist) on TRPA1 would need to be experimentally determined.

The Neuropeptide Y (NPY) Y1 receptor is involved in various physiological processes, including appetite regulation and anxiety. The development of NPY Y1 receptor antagonists has been pursued for the treatment of obesity and other conditions. Currently available data on potent and selective NPY Y1 receptor antagonists primarily describe compounds with more complex structures, such as argininamide-type ligands, which are structurally distinct from this compound. Therefore, there is no direct evidence to suggest that this compound would act as a potent antagonist at the NPY Y1 receptor.

Chemokine receptors are G protein-coupled receptors that play a crucial role in the immune system by directing the migration of leukocytes. The modulation of these receptors is a therapeutic strategy for inflammatory and autoimmune diseases.

There is evidence that piperidine derivatives can act as modulators of chemokine receptors. google.comwipo.int A patent application mentions 4-(3-chlorophenoxy)piperidine hydrochloride in the context of chemokine receptor CCR1 inhibitors, suggesting that this structural motif may have activity at this class of receptors. gccpo.org Another study on phenoxybenzylpiperidine analogues as agonists of the chemokine receptor CCR8 further supports the role of the phenoxy-piperidine scaffold in chemokine receptor modulation. nih.gov While these findings are promising, the specific activity and selectivity profile of this compound across the diverse family of chemokine receptors would require comprehensive screening.

Exploration of Other G Protein-Coupled Receptor (GPCR) Interactions

G protein-coupled receptors (GPCRs) represent a major class of drug targets, and piperidine-containing compounds are known to interact with a wide variety of them. While specific screening data for this compound across a broad panel of GPCRs is not extensively detailed in publicly available literature, the activity of related molecules provides context for potential interactions.

For instance, the histamine H3 receptor, a GPCR, has been a target for various chlorophenoxyalkylamine derivatives. These compounds, which share the chlorophenoxy moiety and a nitrogen-containing heterocyclic ring (like piperidine), have been investigated as potential treatments for neurological disorders like Alzheimer's disease. The rationale for this is that H3 receptor antagonists can modulate the release of various neurotransmitters in the brain. Studies on these related compounds often involve binding assays to determine affinity for the receptor.

Furthermore, the broader class of piperidine derivatives has been explored as ligands for other GPCRs, such as dopamine receptors. The heteromerization of dopamine D1 and D3 receptors, for example, influences the pharmacological properties of selective D3R ligands, which can include complex chemical scaffolds that may incorporate piperidine or piperazine (B1678402) rings. The functional outcomes of such interactions are often evaluated through second messenger assays, such as measuring cAMP levels for Gs or Gi-coupled receptors, or calcium flux for Gq-coupled receptors.

While these examples highlight the potential for the this compound scaffold to interact with GPCRs, specific and direct evidence of its binding profile and functional activity at various GPCRs requires further dedicated investigation.

Cellular Pathway Perturbations

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis in Vitro

The piperidine scaffold is a recurring motif in a multitude of compounds investigated for their potential anticancer properties. Research into derivatives of piperidine has revealed their capacity to impede the growth of cancer cells and trigger programmed cell death, known as apoptosis, through various molecular mechanisms. While direct studies on this compound are not extensively detailed in the available literature, the biological activities of structurally related compounds provide a strong basis for understanding its potential mechanisms of action.

Compounds featuring a 3-chloropiperidine moiety have demonstrated significant cytotoxic effects against pancreatic cancer cells. nih.gov Aromatic bis-3-chloropiperidines, for instance, have been synthesized and evaluated, revealing that their arrangement of reactive units influences their ability to alkylate DNA. nih.gov This DNA alkylating activity is a key mechanism for inducing cancer cell death. Furthermore, these aromatic 3-chloropiperidines exhibited marked cytotoxicity in both two-dimensional and three-dimensional cultures of pancreatic cancer cells, underscoring their potential as anticancer agents. nih.gov

Other piperidine derivatives have also been shown to be effective against various cancer types. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to reduce the proliferation of several hematological cancer cell lines. nih.gov Their mechanism of action was linked to the increased mRNA expression of genes that promote apoptosis, such as p53 and Bax. nih.gov

A well-studied, naturally occurring compound containing a piperidine ring is piperine, an alkaloid found in black pepper. Piperine has been shown to inhibit the proliferation of triple-negative breast cancer cells and induce caspase-dependent apoptosis through the mitochondrial pathway. nih.gov It also affects key signaling pathways crucial for cancer cell survival, including the PI3K/Akt, STAT-3, and NF-κB pathways. nih.govresearchgate.net The induction of apoptosis by piperine is often mediated by the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.gov Furthermore, piperine can arrest the cell cycle, preventing cancer cells from dividing and multiplying. researchgate.net

The table below summarizes the observed in vitro anticancer effects of various piperidine-containing compounds, providing insight into the potential activities of this compound.

| Compound Class | Cancer Cell Line(s) | Key Mechanistic Findings |

| Aromatic bis-3-chloropiperidines | Pancreatic cancer cells | DNA alkylating activity, marked cytotoxicity. nih.gov |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Increased expression of pro-apoptotic genes (p53, Bax). nih.gov |

| Piperine | Triple-negative breast cancer, prostate cancer, ovarian cancer, cervical adenocarcinoma | Inhibition of PI3K/Akt, STAT-3, and NF-κB pathways; induction of caspase-dependent apoptosis; cell cycle arrest. nih.govnih.gov |

| Piperazine derivatives | Leukemia (K562), Cervical (HeLa), Gastric (AGS) | Inhibition of PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways; induction of caspase-dependent apoptosis. e-century.us |

Modulation of Neurotransmitter Systems and Neuroprotection

The piperidine structure is a key pharmacophore in many centrally acting agents, suggesting that this compound may also interact with neurotransmitter systems. Various piperidine derivatives have been developed as ligands for a range of receptors in the central nervous system, including those for dopamine, serotonin (B10506), and norepinephrine. google.com

Specifically, compounds with a 3-phenylpiperidine structure have been synthesized and tested for their ability to modulate dopamine pathways. For instance, 3-(3-hydroxyphenyl)-N-n-propylpiperidine has been identified as a selective dopamine-autoreceptor agonist. nih.gov This indicates that the 3-substituted piperidine moiety is crucial for high-potency and selective interaction with dopamine receptors. nih.gov Further research has led to the discovery of benzyloxy piperidine-based compounds that act as antagonists for the dopamine D4 receptor, which is involved in various neurological processes. nih.gov

The neuroprotective potential of piperidine-containing compounds has also been a subject of investigation. Piperine, for example, has demonstrated neuroprotective effects in animal models of neurodegenerative diseases like Huntington's and Parkinson's disease. nih.govnih.gov Its mechanisms of action in these models include antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.govnih.gov In a mouse model of Parkinson's disease, piperine was shown to protect dopaminergic neurons by maintaining the balance of Bcl-2/Bax (proteins involved in apoptosis regulation) and reducing oxidative stress and neuroinflammation. nih.gov

The table below outlines the observed effects of various piperidine derivatives on neurotransmitter systems and their neuroprotective actions.

| Compound/Derivative | Target/System | Observed Effect/Activity |

| Piperidine-piperazine compounds | Dopamine, serotonin, and norepinephrine receptors/transporters | Act as ligands (agonists, antagonists, inverse agonists). google.com |

| 3-(3-hydroxyphenyl)-N-n-propylpiperidine | Central dopamine autoreceptors | Selective stimulating activity. nih.gov |

| Benzyloxy piperidine derivatives | Dopamine D4 receptor | Antagonistic activity. nih.gov |

| Piperine | Models of Huntington's and Parkinson's disease | Neuroprotective effects through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.govnih.gov |

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations and Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For derivatives of 3-(3-Chlorophenoxy)piperidine, docking studies are crucial for understanding their binding mechanisms and guiding the design of more potent and selective molecules.

Research on structurally similar phenoxyalkylpiperidines and other piperidine (B6355638) derivatives has identified key interactions that are likely relevant for this compound. For instance, docking studies of piperidine/piperazine-based compounds into the sigma-1 (σ1) receptor have highlighted the importance of a salt bridge interaction between the protonated piperidine nitrogen and the carboxylate groups of acidic residues like Glutamate (Glu) and Aspartate (Asp). nih.gov Furthermore, a π-cation interaction between the charged nitrogen and aromatic residues such as Phenylalanine (Phe) often stabilizes the complex. nih.gov

In the context of this compound, the following interactions can be predicted based on analogous compounds:

Ionic and Cation-π Interactions: The protonated nitrogen of the piperidine ring is critical for forming a salt bridge with acidic residues (e.g., Asp, Glu) and for establishing cation-π interactions with aromatic residues (e.g., Phe, Tyrosine (Tyr), Tryptophan (Trp)) within the binding pocket. nih.gov

Hydrogen Bonding: The ether oxygen atom in the chlorophenoxy group can act as a hydrogen bond acceptor, forming crucial connections with hydrogen bond donor residues like Tyr.

Hydrophobic and π-π Stacking Interactions: The 3-chlorophenyl ring is expected to engage in hydrophobic interactions and π-π stacking with aromatic residues of the target protein, contributing significantly to binding affinity. uniba.it The chlorine substituent can further enhance these interactions through halogen bonding or by modifying the electronic properties of the aromatic ring.

A study on phenoxyalkylpiperidines as σ1 receptor ligands identified a binding site composed of an amine-binding region adjacent to Glu172 and a large primary hydrophobic region. uniba.it Docking simulations of these compounds revealed that the phenoxy moiety effectively fills this hydrophobic pocket. uniba.it Similarly, this compound would be expected to orient its chlorophenoxy group within such a hydrophobic region to maximize favorable interactions.

| Interaction Type | Moiety of this compound | Potential Interacting Residues | Reference |

| Salt Bridge | Protonated Piperidine Nitrogen | Aspartate (Asp), Glutamate (Glu) | nih.gov |

| Cation-π | Protonated Piperidine Nitrogen | Phenylalanine (Phe), Tyrosine (Tyr) | nih.gov |

| Hydrogen Bond | Ether Oxygen | Tyrosine (Tyr) | |

| Hydrophobic/π-π Stacking | 3-Chlorophenyl Ring | Aromatic/Hydrophobic Residues | uniba.it |

Pharmacophore Elucidation and Ligand-Based Drug Design

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methods, such as pharmacophore modeling, become indispensable. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity.

For a molecule like this compound, a pharmacophore model would typically be developed from a set of structurally diverse but functionally related piperidine derivatives with known biological activities. researchgate.net The key pharmacophoric features identifiable from the structure of this compound and related analogs include:

Aromatic Ring (R): The chlorophenyl group serves as a critical aromatic feature, often involved in hydrophobic and stacking interactions. researchgate.net

Positive Ionizable (P): The piperidine nitrogen, which is protonated at physiological pH, acts as a positive ionizable center, crucial for electrostatic interactions. researchgate.net

Hydrogen Bond Acceptor (A): The ether oxygen atom is a key hydrogen bond acceptor. researchgate.net

Hydrophobic Group (H): The aliphatic piperidine ring itself can contribute to hydrophobic interactions within the binding pocket.

A representative pharmacophore model for this class of compounds could consist of these features arranged in a specific spatial orientation. For example, a study on piperidine and piperazine (B1678402) derivatives with antipsychotic activity generated a pharmacophore model (AAHPRRR_1) that included acceptor, hydrophobic, aromatic, and positive ionizable features. researchgate.net Such models are instrumental in virtual screening campaigns to identify new hit compounds from large chemical databases and in guiding the optimization of existing leads. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that influence potency. For piperidine derivatives, numerous QSAR studies have been successfully conducted.

The general workflow for a QSAR study on analogs of this compound would involve:

Data Set Preparation: A dataset of piperidine derivatives with experimentally determined biological activities is compiled and divided into a training set for model development and a test set for external validation. tandfonline.com

Descriptor Calculation: Various molecular descriptors are calculated for each compound, quantifying their physicochemical, topological, electronic, and steric properties.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a correlation model between the descriptors and the biological activity. nih.govnih.gov

Validation: The model's robustness and predictive power are rigorously assessed through internal (e.g., leave-one-out cross-validation, Q²) and external validation using the test set (e.g., predictive R², R²pred). tandfonline.com

Several QSAR studies on piperidine derivatives have yielded highly predictive models. For example, a study on 119 piperidine derivatives as CCR5 antagonists developed models with good internal and external validation metrics. tandfonline.com Another study on 33 piperidine derivatives successfully created QSAR models to predict their toxicity against Aedes aegypti. nih.gov More recently, a QSAR model for the cardiotoxicity of 113 piperidine derivatives achieved excellent predictive determination coefficients for the external validation set, ranging from 0.90 to 0.94. nih.gov

| QSAR Study Subject | Number of Compounds | Methods Used | Key Findings/Validation | Reference |

| CCR5 Antagonists | 119 | PLS, FA-MLR, ANN | Developed predictive models with good internal (Q² = 0.514) and external validation. | tandfonline.com |

| Toxicity against Aedes aegypti | 33 | OLS-MLR, SVM, PPR, RBFNN | Obtained models with r² > 0.85 (training) and > 0.8 (test). | nih.gov |

| Cardiotoxicity | 113 | Monte Carlo technique | Achieved high determination coefficients (0.90–0.94) for the external validation set. | nih.gov |

| HIV-1 RT Inhibitors | 54 | CoMFA, CoMSIA | Generated statistically significant models with high predictive correlation coefficients (r²pred > 0.90). | researchgate.net |

These studies demonstrate that the QSAR approach can be effectively applied to compounds like this compound to guide the design of analogs with optimized activity and reduced toxicity.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time, offering insights into conformational flexibility and the stability of ligand-receptor interactions. nih.govdntb.gov.ua For this compound, MD simulations can complement static docking studies by revealing how the ligand and its target adapt to each other and by assessing the stability of the predicted binding pose.

Interaction Dynamics: When applied to a ligand-receptor complex, MD simulations can track the movements of both the ligand and the protein residues over time. rsc.org A typical MD simulation of a complex involving a this compound analog would be run for tens to hundreds of nanoseconds. nih.govresearchgate.net Analysis of the simulation trajectory can:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose, researchers can determine if the binding is stable or if the ligand dissociates. researchgate.net

Identify Key Interactions: The simulation can reveal which specific hydrogen bonds, ionic interactions, and hydrophobic contacts are consistently maintained throughout the simulation, highlighting the most critical interactions for binding affinity. rsc.org

Analyze Water's Role: MD simulations explicitly model solvent molecules, allowing for the identification of water molecules that may mediate interactions between the ligand and the receptor.

In a study of piperidine/piperazine-based sigma-1 receptor ligands, MD simulations were performed for 50 ns to confirm the stability of the docked pose and to elucidate the network of interactions responsible for high-affinity binding. nih.gov Such simulations are essential for refining docking predictions and providing a more accurate and dynamic picture of the molecular recognition process.

Metabolic Fate and Biotransformation Studies

In Vitro Metabolic Pathways in Hepatic Systems

No specific data is available in the public domain regarding the in vitro metabolic pathways of 3-(3-Chlorophenoxy)piperidine in hepatic systems.

There are no published studies detailing the Phase I metabolic transformations of this compound.

There are no published studies detailing the Phase II metabolic transformations of this compound.

Metabolite Identification and Characterization through Analytical Techniques

No metabolites of this compound have been identified or characterized in the scientific literature.

Medicinal Chemistry and Drug Design Applications of 3 3 Chlorophenoxy Piperidine Scaffolds

Role of 3-(3-Chlorophenoxy)piperidine as a Core Scaffold in Drug Development

The this compound scaffold serves as a versatile foundation for the development of novel therapeutic agents. The piperidine (B6355638) ring, a saturated heterocycle, provides a three-dimensional architecture that allows for precise spatial orientation of substituents, which is crucial for selective binding to biological targets. The presence of the nitrogen atom within the ring offers a site for hydrogen bonding and can be protonated at physiological pH, influencing the compound's solubility and pharmacokinetic profile.

The 3-chlorophenoxy moiety attached to the piperidine ring at the 3-position introduces several key features. The phenoxy group provides a rigid aromatic surface capable of participating in pi-stacking and hydrophobic interactions with target proteins. The chlorine atom at the meta-position of the phenyl ring is an electron-withdrawing group that can modulate the electronic properties of the aromatic system and influence binding affinity. Its position can also direct the substitution pattern for further chemical modifications. The ether linkage between the piperidine and the chlorophenyl group provides a degree of rotational freedom, allowing the molecule to adopt various conformations to fit into a binding pocket.

While specific research on the this compound scaffold is not as extensive as its 4-substituted isomer, which is a known intermediate in the synthesis of pharmaceuticals for neurological disorders, the structural motifs present suggest its potential in a range of therapeutic areas. chemimpex.com The strategic placement of the chlorophenoxy group at the 3-position of the piperidine ring can lead to unique structure-activity relationships (SAR) compared to other isomers, offering opportunities for the discovery of novel drugs with improved efficacy and selectivity.

Table 1: Key Structural Features of the this compound Scaffold and Their Significance in Drug Design

| Structural Feature | Significance in Drug Design |

| Piperidine Ring | Provides a 3D scaffold, conformational flexibility, and a basic nitrogen atom for interactions and solubility modulation. |

| 3-Phenoxy Linkage | Offers a point of substitution away from the basic nitrogen, influencing stereochemistry and target interaction. |

| Ether Linkage | Provides rotational flexibility, allowing for optimal orientation within a binding site. |

| 3-Chlorophenyl Group | Introduces aromaticity for pi-stacking, hydrophobicity, and electronic modulation through the chlorine atom. |

Design and Synthesis of Novel Piperidine-Based Therapeutics with Enhanced Specificity

The design of novel therapeutics based on the this compound scaffold involves strategic modifications to enhance binding affinity and selectivity for a specific biological target. The piperidine nitrogen is a common site for derivatization, allowing for the introduction of various substituents that can explore different regions of a target's binding pocket.

Synthetic strategies for creating derivatives of this scaffold often involve multi-step sequences. A common approach is the nucleophilic substitution reaction between a suitably protected 3-hydroxypiperidine (B146073) and 1-chloro-3-fluorobenzene or a similar activated aryl halide. The piperidine nitrogen can be protected with groups like tert-butoxycarbonyl (Boc) or benzyl (Bn) during this step and subsequently deprotected to allow for further functionalization.

General Synthetic Scheme:

Protection: The nitrogen of a commercially available 3-hydroxypiperidine is protected.

Ether Formation: The protected 3-hydroxypiperidine is reacted with an activated 3-chlorophenyl derivative (e.g., 1-chloro-3-fluorobenzene) under basic conditions to form the ether linkage.

Deprotection: The protecting group on the piperidine nitrogen is removed.

Derivatization: The secondary amine of the this compound is reacted with a variety of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination) to generate a library of analogs.

Structure-activity relationship (SAR) studies of the resulting compounds are then conducted to identify key structural features that contribute to biological activity. For instance, in the development of dopamine D4 receptor antagonists based on a related 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold, modifications to the phenoxy ring and the substituent on the piperidine nitrogen were shown to significantly impact binding affinity. The introduction of electron-withdrawing groups on the phenoxy ring, for example, often leads to enhanced potency.

Table 2: Representative Modifications of the this compound Scaffold and Their Potential Impact on Specificity

| Modification Site | Example Modification | Potential Impact on Specificity |

| Piperidine Nitrogen | Addition of a long-chain alkyl group with a polar head | May target G-protein coupled receptors (GPCRs) by extending into a specific sub-pocket. |

| Piperidine Nitrogen | Introduction of a bulky aromatic group | Could enhance pi-stacking interactions and improve selectivity for certain enzymes or receptors. |

| Chlorophenyl Ring | Addition of a second substituent (e.g., methoxy (B1213986) group) | Can fine-tune electronic properties and create additional hydrogen bonding opportunities. |

| Piperidine Ring | Introduction of substituents (e.g., methyl, fluoro) | Can alter the conformation of the piperidine ring and influence binding to stereospecific targets. |

Exploration of Polypharmacology and Multi-Target Ligand Design

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is a promising strategy for treating complex multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases. The this compound scaffold is well-suited for the design of such multi-target ligands due to its modular nature, which allows for the incorporation of different pharmacophoric elements.

The design of multi-target ligands often involves the fusion or linking of pharmacophores known to interact with different biological targets. For example, the this compound core could be derivatized at the piperidine nitrogen with a moiety known to inhibit a specific enzyme, while the chlorophenoxy portion of the molecule could be designed to interact with a receptor.

An example of this approach can be seen in the development of multi-target ligands for Alzheimer's disease, where compounds are designed to inhibit both cholinesterases and beta-secretase 1 (BACE1). A hypothetical multi-target ligand based on the this compound scaffold could be envisioned where the piperidine nitrogen is attached to a pharmacophore that targets the active site of acetylcholinesterase, while the chlorophenoxy group is optimized for binding to the catalytic domain of BACE1.

The exploration of polypharmacology with this scaffold requires extensive screening of derivative libraries against a panel of biological targets. Hits that demonstrate activity against multiple desired targets can then be further optimized to balance their potencies and achieve the desired therapeutic profile.

Table 3: Hypothetical Multi-Target Ligand Design Strategies Utilizing the this compound Scaffold

| Therapeutic Area | Target 1 | Target 2 | Design Strategy |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Beta-secretase 1 (BACE1) | Link an AChE inhibitory moiety to the piperidine nitrogen and optimize the chlorophenoxy group for BACE1 binding. |

| Cancer | Kinase A | Kinase B | Functionalize the piperidine nitrogen with a group that targets the ATP-binding site of Kinase A, while the chlorophenoxy moiety is designed to interact with an allosteric site on Kinase B. |

| Depression | Serotonin (B10506) Reuptake Transporter (SERT) | 5-HT1A Receptor | The core scaffold itself may possess affinity for SERT, with modifications on the piperidine nitrogen modulating affinity for the 5-HT1A receptor. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(3-Chlorophenoxy)piperidine in academic laboratories?

- Answer : The compound can be synthesized via Knoevenagel condensation , a method validated for structurally similar phenoxy-piperidine derivatives. For example, benzaldehyde derivatives are reacted with cyanoacetate esters in the presence of piperidine as a catalyst . Key steps include:

- Reaction optimization : Use anhydrous solvents (e.g., dichloromethane) and controlled temperature (20–25°C) to minimize side reactions.

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is recommended for isolating high-purity products (>95%) .

- Yield enhancement : Pre-activation of the carbonyl group using piperidine as a base improves reaction efficiency.

Q. What safety protocols are critical for handling this compound and its derivatives?

- Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust, as piperidine derivatives may exhibit acute toxicity (OSHA HCS Category 4) .

- Waste disposal : Collect contaminated materials in sealed containers labeled for hazardous organic waste, and coordinate with certified disposal services to prevent environmental release .

- First aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent symptoms .

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer :

- NMR spectroscopy : 1H and 13C NMR (e.g., CDCl3 as solvent) resolve structural features like the chlorophenoxy group (δ 6.8–7.4 ppm for aromatic protons) and piperidine ring protons (δ 1.5–3.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 255.09 for C11H13ClNO) and fragmentation patterns .

- Elemental analysis : Validate purity (>98%) by comparing experimental vs. theoretical C/H/N ratios .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data for this compound derivatives?

- Answer : Contradictions in NMR or MS data often arise from:

- Conformational isomerism : Use variable-temperature NMR to identify dynamic equilibria in the piperidine ring .

- Impurity interference : Employ preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate pure fractions before analysis .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies improve stereoselectivity in alkylation reactions involving this compound precursors?

- Answer :

- Chiral auxiliaries : Introduce enantiopure benzyl groups (e.g., (R)- or (S)-configured) to direct alkylation at the piperidine nitrogen, achieving >90% enantiomeric excess (ee) .

- Catalytic asymmetric synthesis : Use palladium complexes with BINAP ligands to control stereochemistry during cross-coupling reactions .

- Kinetic resolution : Monitor reaction progress via chiral GC or HPLC to isolate the desired diastereomer early in the synthesis .

Q. How do structural modifications to the chlorophenoxy moiety affect the biological activity of this compound derivatives?

- Answer :

- Electron-withdrawing groups : Substituents like nitro (-NO2) or trifluoromethyl (-CF3) enhance receptor binding affinity in CNS-targeted compounds by altering electron density .

- Steric effects : Bulkier groups (e.g., 3,5-dichloro substitution) reduce metabolic degradation, improving pharmacokinetic profiles in vivo .

- Bioisosteric replacement : Replace the chlorophenoxy group with thiophene or pyridine rings to modulate solubility and blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.